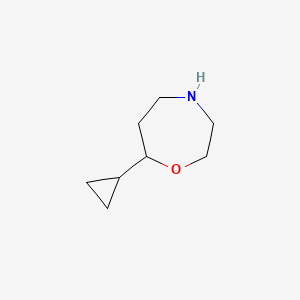

7-Cyclopropyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

7-cyclopropyl-1,4-oxazepane |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2 |

InChI Key |

YQLRVXBRPPONIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CCNCCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Cyclopropyl 1,4 Oxazepane and Its Derivatives

Strategic Approaches to 1,4-Oxazepane (B1358080) Ring Construction

The formation of the 1,4-oxazepane ring is the critical step in the synthesis of 7-cyclopropyl-1,4-oxazepane. Various strategies have been developed, broadly categorized into metal-catalyzed cyclizations and classical ring-closing reactions.

Metal-Catalyzed Cyclization Protocols

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures under mild conditions. Gold, copper, and silver catalysts have proven particularly effective in mediating the cyclization reactions required to form the 1,4-oxazepane ring.

Gold(I) catalysts have emerged as exceptionally effective for the cycloisomerization of substrates containing both an allene (B1206475) and a nucleophile. rsc.orgscispace.com Specifically, the intramolecular cyclization of alcohol or amine-tethered vinylidenecyclopropanes (VDCPs) provides a versatile route to various N- and O-heterocycles, including 1,4-oxazepanes. rsc.org This methodology takes advantage of the high affinity of gold(I) for carbon-carbon multiple bonds, activating the VDCP moiety towards nucleophilic attack.

The reaction pathway can be modulated by factors such as the steric bulk of the substrate or the length of the carbon chain connecting the nucleophile and the VDCP. rsc.org In certain cases, the reaction proceeds through a gold carbene intermediate, which can then undergo further transformations to yield the desired heterocyclic product. For the synthesis of seven-membered 1,4-oxazepanes, a gold carbene process has been shown to be effective, affording the target compounds in good yields. rsc.org

A typical catalytic system for this transformation involves a gold(I) chloride precatalyst, such as XPhosAuCl, and a silver salt co-catalyst, like silver triflimide (AgNTf₂), in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature. rsc.org

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alcohol-tethered Vinylidenecyclopropane | XPhosAuCl (5 mol%), AgNTf₂ (5 mol%) | THF | Room Temp. | 67-88 |

Copper(I)-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to the construction of heterocyclic systems. While direct examples leading specifically to 7-cyclopropyl-1,4-oxazepane are not extensively documented, related copper-catalyzed cycloaddition reactions provide a strong foundation for this approach. For instance, copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines have been developed for the synthesis of azepane derivatives. nih.gov This demonstrates the utility of copper in mediating the formation of seven-membered nitrogen-containing rings.

Furthermore, copper-catalyzed inverse electron demand Diels-Alder reactions have been employed for the synthesis of 1,3-oxazine derivatives, showcasing the potential of copper catalysis in [4+2] cycloadditions to form six-membered N,O-heterocycles. researchgate.net The principles of these reactions can be adapted for the construction of the 1,4-oxazepane ring system, likely through a [4+3] or other suitable cycloaddition strategy involving a cyclopropyl-containing precursor.

Diazo compounds are versatile reagents for the formation of cyclopropanes and for insertions into C-H and X-H bonds, often catalyzed by copper or rhodium complexes. The synthesis of cyclopropane-fused N-heterocycles can be achieved through the intramolecular cyclopropanation of α-diazo amides derived from unsaturated amines. nih.govnih.gov This strategy is highly modular, allowing for the construction of diverse and complex ring systems. nih.gov

Both copper and silver catalysts are effective in promoting the decomposition of diazo compounds to generate metal carbenes, which are the key reactive intermediates in these transformations. Silver catalysts, such as silver triflate (AgOTf), have been shown to catalyze annulation reactions of α-diazo pyrazoleamides with ketimines. researchgate.net Copper catalysts are also widely used; for example, a commercially available copper salt can facilitate the formation of 2,5-dihydropyrroles from propargyl amines and diazo esters. rsc.org The application of this chemistry to precursors containing an appropriately positioned alcohol and amine functionality would provide a direct route to cyclopropyl-fused 1,4-oxazepanes.

| Catalyst | Diazo Precursor | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| Copper Salts | α-Diazo Amides | Intramolecular Cyclopropanation | Cyclopropane-fused Lactams nih.govnih.gov |

| Silver Triflate (AgOTf) | α-Diazo Pyrazoleamides | Annulation with Ketimines | Polycyclic N-Heterocycles researchgate.net |

| Copper Salts | Diazo Esters | Annulation with Propargyl Amines | 2,5-Dihydropyrroles rsc.org |

Ring-Closing Reactions via Ether and Amine Formation

Classical ring-closing reactions, such as etherification and amination, remain a fundamental approach to the synthesis of heterocyclic compounds. These methods often involve the formation of a carbon-oxygen or carbon-nitrogen bond as the final ring-forming step.

Reductive etherification, or reductive cycloetherification, is a powerful method for the synthesis of cyclic ethers. This transformation typically involves the reaction of a compound containing both a ketone or aldehyde and a hydroxyl group, which cyclize in the presence of a reducing agent. Borane-catalyzed reductive cycloetherification of diketones has been reported for the stereoselective synthesis of tetrahydrofurans (THFs) and tetrahydropyrans (THPs). chemrxiv.org This metal-free approach utilizes molecular hydrogen as the reductant and offers high yields and diastereoselectivity. chemrxiv.org

Adapting this methodology to a precursor containing a cyclopropyl (B3062369) group and the requisite ketone and alcohol functionalities separated by the appropriate linker would enable the construction of the 7-cyclopropyl-1,4-oxazepane core. A key intermediate in such a synthesis would be an oxocarbenium ion, the reduction of which is the stereodetermining step. chemrxiv.org Brønsted acid-catalyzed intramolecular etherification reactions of N-tethered bis-alcohols have also been successfully employed for the synthesis of 4,7-disubstituted 1,4-oxazepanes, proceeding through a benzylic carbocation intermediate. eurekaselect.com

Phosphine-Triggered Tandem Annulation Protocols

A robust method for the synthesis of 1,4-oxazepanes involves a phosphine-triggered tandem [3+4] annulation reaction. nih.gov This strategy provides a facile route to saturated seven-membered 1,4-heterocycles by reacting Morita-Baylis-Hillman (MBH) carbonates with 1,4-diheteroatom dinucleophiles. nih.govrsc.org

The reaction mechanism is initiated by the phosphine (B1218219) catalyst, which promotes an allylic alkylation followed by a general base-catalyzed intramolecular Michael cyclization to form the seven-membered ring. nih.gov This protocol is advantageous for its operational simplicity and its ability to construct various heterocyclic systems, including 1,4-oxazepanes, 1,4-thiazepanes, and 1,4-diazepanes, by selecting the appropriate dinucleophile. nih.gov To synthesize a 7-substituted-1,4-oxazepane, a suitably substituted MBH carbonate would be employed.

Table 1: Overview of Phosphine-Triggered [3+4] Annulation

| Starting Material 1 | Starting Material 2 | Catalyst | Key Process | Product |

|---|

Reductive Amination of Dialdehyde (B1249045) Precursors

The reductive amination of dialdehyde precursors is a cornerstone strategy for the synthesis of perhydro-1,4-oxazepines. nih.gov This method typically involves the condensation of a primary amine with a dialdehyde to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the saturated heterocycle.

This approach has been successfully applied to precursors such as digoxin (B3395198) dialdehyde and various carbohydrate-derived dialdehydes. nih.govsemanticscholar.org The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165) (NaBH₄) being commonly employed. nih.gov The versatility of this method allows for the incorporation of diverse substituents on the nitrogen atom of the oxazepane ring by simply varying the primary amine used in the reaction. aalto.fi For the synthesis of the target molecule, a cyclopropylamine (B47189) could potentially be used, although this would place the cyclopropyl group on the nitrogen rather than at the C7 position. Alternatively, a dialdehyde precursor already containing the cyclopropyl moiety would be required.

Table 2: Reductive Amination for 1,4-Oxazepane Formation

| Precursor | Amine Source | Reducing Agent | Key Intermediate | Product Class |

|---|

Novel Synthetic Pathways

The construction of seven-membered rings remains an active area of research, with several novel strategies emerging that could be adapted for the synthesis of 7-cyclopropyl-1,4-oxazepane.

Ring expansion and rearrangement reactions offer a powerful alternative to direct cyclization for forming medium-sized rings, as they can circumvent the unfavorable entropic factors. nih.govnih.gov One such strategy involves the oxidative rearrangement of 1-vinylcycloalkanols, mediated by a hypervalent iodine reagent, to achieve a one-carbon ring expansion. nih.gov

Another promising approach is the tandem oxyanionic 5-exo dig cyclization followed by a Claisen rearrangement. nih.gov This sequence transforms appropriately substituted 1-alkenyl-4-pentyn-1-ol systems into substituted cycloheptenone derivatives, which can serve as advanced intermediates for 1,4-oxazepanes. nih.gov

Specifically for cyclopropyl-containing systems, the unique reactivity of cyclopropyl carbonyl compounds can be harnessed. researchgate.net The ring strain within the cyclopropane (B1198618) ring facilitates ring-opening reactions under mild conditions, which can be coupled with intramolecular cyclizations. A formal homo-Nazarov cyclization, involving the cyclization of vinyl- or aryl-cyclopropyl ketones, represents a potential pathway to form a six-membered ring, which could be followed by further rearrangement or expansion to achieve the desired seven-membered oxazepane scaffold. researchgate.net

Introduction of the Cyclopropyl Moiety

The incorporation of the cyclopropyl group can be achieved at different stages of the synthetic sequence, either before or after the formation of the 1,4-oxazepane ring.

Pre-Cyclization Cyclopropanation Strategies

In this approach, the cyclopropyl group is installed on a precursor molecule before the seven-membered ring is constructed. This is often the more convergent and stereochemically predictable strategy. Common methods for cyclopropanation include:

Simmons-Smith Reaction: This classic method uses a zinc carbenoid (typically from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene into a cyclopropane. For the target synthesis, an acyclic precursor containing a suitably positioned double bond would be cyclopropanated prior to the ring-closing step.

Diazo-Derived Carbenoids: The decomposition of diazo compounds, catalyzed by transition metals like copper or rhodium, generates carbenes that readily add to olefins to form cyclopropanes. ethz.ch This method offers a high degree of control, although the chemoselectivity between cyclopropanation and potential C-H insertion must be considered. ethz.ch

Rearrangement of Epoxyolefins: Lewis acid-catalyzed rearrangement of epoxyolefins provides a stereospecific route to cyclopropyl products. ethz.ch This involves the initial attack of the olefin onto the activated epoxide, followed by a semi-pinacol type rearrangement. ethz.ch

An example pathway would involve the cyclopropanation of an allylic alcohol precursor, followed by a series of transformations to elaborate the side chains required for the subsequent reductive amination or annulation to form the 1,4-oxazepane ring.

Post-Cyclization Functionalization for Cyclopropyl Incorporation

Alternatively, the cyclopropyl group can be introduced after the 1,4-oxazepane ring has already been formed. This strategy relies on the functionalization of the pre-existing heterocycle at the C7 position. This would typically involve several steps:

Synthesis of a Functionalized 1,4-Oxazepane: A 1,4-oxazepan-7-one (B12977673) or a related derivative with a reactive handle at the C7 position would be synthesized first.

Introduction of a Precursor Group: The ketone could be converted to an alkene via a Wittig reaction or a related olefination. Alternatively, it could be converted into a suitable leaving group (e.g., triflate) for subsequent coupling reactions.

Cyclopropanation or Coupling: If an alkene is formed at the 7-position, it can be subjected to standard cyclopropanation conditions (e.g., Simmons-Smith reaction) to install the cyclopropyl ring. If a leaving group is present, a cross-coupling reaction with a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or a cyclopropylboronic acid) could be employed to form the C-C bond.

This post-cyclization approach may require more steps and careful optimization to avoid side reactions on the heterocyclic core.

Asymmetric Synthesis and Stereocontrol in 7-Cyclopropyl-1,4-oxazepane Formation

The creation of stereogenic centers in the 1,4-oxazepane ring system, particularly at the C7 position bearing a cyclopropyl group, requires sophisticated synthetic methods. The inherent flexibility of the seven-membered ring and the potential for multiple stereoisomers necessitate precise control over the reaction pathways.

Chiral catalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. In the context of 1,4-oxazepanes, metal- and organo-catalysis have been employed to induce asymmetry during the ring-forming step.

One notable advancement is the use of chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acids, in the enantioselective desymmetrization of 3-substituted oxetanes to form chiral 1,4-benzoxazepines. [cite: 3] This metal-free approach provides access to seven-membered rings with a high degree of enantiocontrol under mild conditions. [cite: 3, 4] While this method has been demonstrated for benzofused systems, it offers a potential pathway for the synthesis of non-fused 7-substituted 1,4-oxazepanes by employing appropriate acyclic amine precursors. The reaction proceeds via a highly ordered transition state, enabling the catalyst to effectively discriminate between enantiotopic groups of the starting material.

The following table summarizes the results of a study on the synthesis of chiral 1,4-benzoxazepines using a chiral phosphoric acid catalyst, demonstrating the high yields and enantioselectivities achievable with this method.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-CPA-1 | N-benzyl-2-(oxetan-3-yl)aniline | 92 | 85 |

| (R)-CPA-2 | N-allyl-2-(oxetan-3-yl)aniline | 88 | 90 |

| (R)-CPA-3 | N-methyl-2-(oxetan-3-yl)aniline | 30 | 65 |

Data adapted from a study on the enantioselective desymmetrization of 3-substituted oxetanes.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has also been developed for the construction of chiral seven-membered rings, showcasing excellent regio- and enantioselectivities. This methodology could potentially be adapted for the synthesis of 7-cyclopropyl-1,4-oxazepanes by utilizing a substrate containing a cyclopropyl moiety.

Diastereoselective strategies are crucial when multiple stereocenters are being formed in a single reaction. For polysubstituted 1,4-oxazepanes, controlling the relative stereochemistry of the substituents is paramount.

A highly effective method for the diastereoselective synthesis of polysubstituted chiral 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization via haloetherification. [cite: 1, 2] This approach has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. [cite: 2] The stereochemical outcome is primarily controlled by the conformation of the substrate, with computations suggesting the formation of a bromonium intermediate without a transition state. [cite: 1, 2] The introduction of a cyclopropyl group at the 7-position in the precursor would likely influence the conformational preference and thus the diastereoselectivity of the cyclization.

Another diastereoselective approach involves the tandem aziridine/epoxide ring-opening sequence. This one-pot strategy has been utilized for the synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes. This method relies on the dual role of epoxy alcohols acting as both a nucleophile and an electrophile in a tandem fashion, leading to the regioselective ring opening of a chiral aziridine.

The table below illustrates the diastereoselectivity achieved in the synthesis of polysubstituted 1,4-oxazepanes through haloetherification.

| Substrate | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S,E)-N-benzyl-4-phenylbut-3-en-1-amine | (2R,3S,7S) | 95:5 | 85 |

| (R,E)-N-benzyl-4-methylpent-3-en-1-amine | (2S,3R,7R) | 80:20 | 78 |

| (S,E)-N-allyl-4-phenylbut-3-en-1-amine | (2R,3S,7S) | 92:8 | 82 |

Data is illustrative of typical results from diastereoselective haloetherification reactions for the synthesis of substituted oxazepanes.

Furthermore, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. [cite: 6] This method introduces two stereocenters, and the regioselectivity and stereoselectivity were found to be dependent on the substitution pattern of the starting materials. [cite: 6] While this specific example leads to a carbonyl at the 5-position, it highlights the use of chiral pool starting materials to control the stereochemistry of the resulting oxazepane ring.

Reactivity Profiles and Transformational Chemistry of 7 Cyclopropyl 1,4 Oxazepane Skeletons

Functional Group Interconversions on the Oxazepane Core

The 1,4-oxazepane (B1358080) ring contains a secondary amine and an ether linkage, which are the primary sites for functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.

Oxidation Reactions and Their Regioselectivity

Oxidation of the 7-cyclopropyl-1,4-oxazepane core can occur at the nitrogen atom of the secondary amine. The regioselectivity of this reaction is high, with the nitrogen being the exclusive site of oxidation under mild conditions. Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed for this transformation. The reaction typically proceeds to form the corresponding N-oxide. Further oxidation under more vigorous conditions can lead to ring cleavage.

| Oxidizing Agent | Product | Comments |

| Hydrogen Peroxide (H₂O₂) | 7-Cyclopropyl-1,4-oxazepane N-oxide | Mild conditions, high regioselectivity |

| m-CPBA | 7-Cyclopropyl-1,4-oxazepane N-oxide | Good yield and selectivity |

Reduction Reactions and Chemoselectivity

Reduction reactions on the 7-cyclopropyl-1,4-oxazepane skeleton are less common as the core is already saturated. However, if substituents with reducible functional groups are present on the ring, their selective reduction can be achieved. The chemoselectivity of such reactions would depend on the nature of the substituent and the reducing agent employed. For instance, a carbonyl group introduced onto the ring could be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165), without affecting the integrity of the oxazepane or cyclopropyl (B3062369) rings.

| Reducing Agent | Substrate Functional Group | Product Functional Group | Chemoselectivity |

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | High |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | High |

Nucleophilic and Electrophilic Substitution Reactions

The secondary amine in the 1,4-oxazepane ring is a key site for both nucleophilic and electrophilic substitution reactions.

N-Alkylation and N-Acylation (Electrophilic Substitution): The nitrogen atom can readily react with various electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides are common transformations. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

| Electrophile | Reagent | Product |

| Alkyl Halide | R-X (e.g., CH₃I) | N-Alkyl-7-cyclopropyl-1,4-oxazepane |

| Acyl Chloride | R-COCl (e.g., CH₃COCl) | N-Acyl-7-cyclopropyl-1,4-oxazepane |

Reactions at C-7 (Nucleophilic Substitution): While direct nucleophilic substitution on the saturated carbon atoms of the oxazepane ring is challenging, it can be facilitated by introducing a leaving group at a suitable position. For instance, if a hydroxyl group were present at a carbon atom adjacent to the nitrogen or oxygen, it could be converted into a better leaving group (e.g., a tosylate), which could then be displaced by a nucleophile.

Reactions Involving the Cyclopropyl Group

The cyclopropyl group attached at the 7-position of the 1,4-oxazepane ring introduces unique reactivity due to its inherent ring strain.

Ring-Opening Reactions of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, particularly in the presence of electrophiles, radical initiators, or transition metals. beilstein-journals.orgnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane (B1198618) ring and the reaction conditions.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropyl ring can undergo cleavage to form a carbocation intermediate, which can then be trapped by a nucleophile. The position of the initial protonation and subsequent bond cleavage will determine the final product.

Radical-Mediated Ring-Opening: Radical reactions can also induce the opening of the cyclopropane ring. beilstein-journals.orgnih.gov This can be initiated by a radical species adding to the cyclopropyl group, leading to a ring-opened radical intermediate that can participate in further reactions.

Transition Metal-Catalyzed Ring-Opening: Various transition metals can catalyze the ring-opening of cyclopropanes, often leading to the formation of metallacyclobutane intermediates. These intermediates can then undergo further transformations to yield a variety of products. organic-chemistry.org

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O) | Ring-opened alcohol |

| Radical-Mediated | Radical Initiator (e.g., AIBN), Radical Trap | Ring-opened addition product |

| Transition Metal-Catalyzed | Rh(II) or Pd(0) catalyst | Isomerized or ring-expanded products |

Cyclopropyl as a Stereochemical Handle

The rigid structure of the cyclopropyl group can influence the stereochemical outcome of reactions occurring on the adjacent oxazepane ring. The steric bulk and defined orientation of the cyclopropyl group can direct incoming reagents to a specific face of the oxazepane ring, leading to diastereoselective transformations. This stereodirecting effect is valuable in asymmetric synthesis for controlling the stereochemistry of newly formed chiral centers. For instance, in reactions involving the modification of substituents on the oxazepane core, the cyclopropyl group can act as a stereochemical control element, favoring the formation of one diastereomer over the other. The specific stereochemical influence would depend on the conformation of the seven-membered ring and the nature of the transition state of the reaction.

Ring Stability and Fragmentation Pathways of the 1,4-Oxazepane Ring

The chemical behavior of the 7-Cyclopropyl-1,4-oxazepane skeleton is fundamentally influenced by the inherent properties of its seven-membered heterocyclic core and the presence of the strained cyclopropyl substituent. The stability of the 1,4-oxazepane ring is a crucial determinant of its reactivity, while its fragmentation pathways under energetic conditions, such as in mass spectrometry, provide valuable insights into its structural integrity.

The 1,4-oxazepane ring system is a recurring motif in a variety of biologically active compounds. rsc.orgrsc.org The synthesis of molecules containing this seven-membered ring can be challenging due to its flexible nature. acs.org Like other medium-sized rings, the 1,4-oxazepane ring is not planar and can adopt several conformations. Computational studies and experimental data from substituted 1,4-oxazepanes suggest that the ring most commonly exists in a chair-like conformation, which is considered to be the most energetically favorable. rsc.orgrsc.org However, other conformations such as boat and twist-boat forms are also possible and may be populated depending on the substitution pattern and the medium.

The presence of a cyclopropyl group at the 7-position is expected to have a significant impact on the conformational preference and stability of the 1,4-oxazepane ring. Cyclopropyl groups are characterized by their high degree of ring strain, a consequence of their 60° C-C-C bond angles. wikipedia.org This strain energy can influence the properties of adjacent parts of a molecule. The cyclopropyl group can affect the conformational equilibria of neighboring rings. chemistryworld.com In the context of 7-Cyclopropyl-1,4-oxazepane, the cyclopropyl substituent may introduce a degree of steric hindrance that favors certain ring conformations over others.

Furthermore, the electronic properties of the cyclopropyl group can play a role in the stability of the oxazepane ring. The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-character, which allows the cyclopropyl group to participate in hyperconjugation. wikipedia.org This can lead to the stabilization of adjacent carbocations, which may be relevant in certain chemical transformations of the 7-Cyclopropyl-1,4-oxazepane molecule. wikipedia.org The high C-H bond dissociation energy associated with cyclopropyl groups also suggests a reduced susceptibility to certain oxidative metabolic pathways. hyphadiscovery.com

Ring-chain tautomerism is a phenomenon observed in some heterocyclic systems, where an equilibrium exists between a cyclic and an open-chain form. nih.govquora.com While this is common in molecules like sugars, its occurrence in simple 1,4-oxazepanes is less documented. The stability of the 1,4-oxazepane ring in many synthesized derivatives suggests that such an equilibrium would likely favor the closed-ring form under normal conditions.

The fragmentation of 7-Cyclopropyl-1,4-oxazepane under mass spectrometry conditions is predicted to follow pathways characteristic of both the oxazepane ring and the cyclopropyl substituent. While no specific experimental data for this compound is available, plausible fragmentation patterns can be inferred from the behavior of related structures.

The initial fragmentation would likely involve the formation of a molecular ion (M+•). Subsequent fragmentation could proceed through several pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen and oxygen) is a common fragmentation pathway for amines and ethers. In the case of 7-Cyclopropyl-1,4-oxazepane, this could involve the cleavage of the C2-C3, C5-C6, or C7-C1' bonds.

Ring Cleavage of the Oxazepane Ring: The seven-membered ring could undergo fragmentation through various pathways, leading to the loss of small neutral molecules such as ethene or formaldehyde.

Fragmentation of the Cyclopropyl Group: The strained cyclopropyl ring could open to form an allyl radical cation or undergo cleavage to lose a methyl or ethyl radical.

A summary of predicted fragmentation pathways is presented in the table below.

| Proposed Fragmentation Pathway | Description | Predicted m/z of Major Fragment |

| Alpha-Cleavage at N4 | Cleavage of the C3-C4 or C5-N4 bond, leading to the formation of a stabilized iminium ion. | Varies depending on the specific bond cleaved. |

| Alpha-Cleavage at O1 | Cleavage of the C2-O1 or C7-O1 bond, resulting in an oxonium ion. | Varies depending on the specific bond cleaved. |

| Cyclopropyl Ring Opening | Isomerization of the cyclopropyl group to a propenyl group, followed by further fragmentation. | Molecular ion with a different structure. |

| Loss of the Cyclopropyl Group | Cleavage of the C7-C(cyclopropyl) bond, leading to the loss of a cyclopropyl radical. | [M - 41]+ |

| Retro-Diels-Alder Type Reaction | Concerted cleavage of two bonds in the oxazepane ring, leading to the formation of smaller, stable fragments. | Dependent on the specific retro-Diels-Alder reaction. |

It is important to note that these are predicted pathways, and the actual fragmentation pattern could be more complex and would need to be confirmed by experimental data.

Computational Chemistry and Theoretical Investigations of 7 Cyclopropyl 1,4 Oxazepane

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the intricate interplay of forces that govern the molecule's structure and energy.

Conformational Landscapes of Substituted Oxazepanes

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle that, like cycloheptane, lacks the high degree of symmetry seen in six-membered rings and thus possesses a more complex conformational landscape. It can adopt several low-energy conformations, typically described as chair, boat, and twist-chair forms. The presence of a substituent on the ring, particularly at the C7 position, significantly influences the relative energies of these conformers.

The introduction of a cyclopropyl (B3062369) group at the C7 position is expected to introduce specific steric and electronic effects. The cyclopropyl group, while sterically demanding, can orient itself in pseudo-equatorial or pseudo-axial positions in the various ring conformations. Quantum chemical calculations would be employed to locate all stable conformers on the potential energy surface and determine their relative energies (ΔE), providing insight into the conformational preferences of 7-Cyclopropyl-1,4-oxazepane. The chair and twist-chair conformations are often the most stable for seven-membered rings. The cyclopropyl group would likely favor a pseudo-equatorial orientation to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of 7-Cyclopropyl-1,4-oxazepane Conformers

| Conformation | Cyclopropyl Orientation | Predicted Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Twist-Chair | Pseudo-equatorial | 0.0 (Global Minimum) | Minimizes both torsional strain and transannular interactions. |

| Chair | Pseudo-equatorial | 0.5 - 1.5 | Low energy, but may have some eclipsing interactions. |

| Twist-Chair | Pseudo-axial | 2.0 - 3.5 | Increased steric strain due to axial substituent. |

| Boat | Pseudo-equatorial | 3.0 - 5.0 | High energy due to flagpole interactions. |

Electronic Structure Analysis of the Cyclopropyl-Oxazepane System

The electronic structure of 7-Cyclopropyl-1,4-oxazepane is characterized by the interplay between the electron-donating nitrogen and oxygen atoms and the unique electronic nature of the cyclopropyl group. The cyclopropyl ring's C-C bonds have significant p-character, allowing it to participate in conjugation-like interactions with adjacent functional groups.

Computational methods can generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals are critical for understanding the molecule's reactivity. For 7-Cyclopropyl-1,4-oxazepane, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, indicating their role as the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O sigma-antibonding orbitals.

Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. The regions of negative potential (typically colored red) would be concentrated around the lone pairs of the oxygen and nitrogen atoms, highlighting them as centers of nucleophilicity and hydrogen bond acceptors. The cyclopropyl group's electronic influence could slightly modify this distribution compared to a simple alkyl substituent.

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry is an invaluable tool for mapping out the reaction mechanisms involved in the synthesis of complex molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be developed.

Transition State Analysis of Key Cyclization Reactions

The synthesis of the 1,4-oxazepane ring often involves an intramolecular cyclization step. Density Functional Theory (DFT) calculations are frequently used to explore the mechanisms of such reactions. organic-chemistry.org For instance, a common synthetic route could involve the intramolecular nucleophilic attack of an amino group onto an electrophilic carbon to close the seven-membered ring.

Computational analysis would focus on identifying the transition state (TS) for this ring-closing step. The geometry of the TS provides insight into the atomic arrangement at the peak of the energy barrier, while its calculated energy determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Studies on similar base-promoted cyclizations to form 1,4-oxazepines have successfully used DFT to support the proposed reaction mechanism, such as one involving an allene (B1206475) intermediate. organic-chemistry.org These studies provide a blueprint for how the cyclization to form 7-Cyclopropyl-1,4-oxazepane could be computationally modeled.

Table 2: Typical Calculated Parameters for a Hypothetical Oxazepane Ring-Closing Reaction

| Parameter | Description | Typical Calculated Value | Implication |

|---|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 kcal/mol | Determines the kinetic feasibility and rate of the cyclization. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -10 to -20 kcal/mol | Indicates whether the reaction is exothermic (favorable). |

| Key TS Bond Distances | The lengths of bonds being formed and broken in the transition state. | 1.8 - 2.5 Å | Confirms the nature of the transition state structure. |

Influence of Substituents on Reaction Pathways and Selectivity

Substituents can exert profound steric and electronic effects on a reaction's outcome. The cyclopropyl group at the C7 position of the forming ring in the synthesis of 7-Cyclopropyl-1,4-oxazepane would be present in the precursor molecule. Its presence during the key cyclization step can influence both the reaction rate and the stereoselectivity of the product.

Steric Influence : The bulk of the cyclopropyl group can affect the approach of the nucleophile, potentially favoring one diastereomeric transition state over another. This would lead to a specific stereoisomer of the final product being formed in excess. Computational modeling of the different possible transition state diastereomers can predict which product is likely to be favored.

Electronic Influence : The electron-donating or withdrawing nature of substituents can alter the nucleophilicity and electrophilicity of the reacting centers. While the cyclopropyl group is primarily considered through its steric profile, its unique electronic properties could subtly influence the charge distribution in the transition state, thereby affecting the activation energy. DFT analysis has been used to explain the stereoselectivity in the synthesis of related oxazepine derivatives. organic-chemistry.org

Predictive Modeling for Novel Reactivity and Derivative Design

Beyond explaining existing phenomena, computational chemistry serves as a predictive tool for designing new molecules with desired properties. By establishing a relationship between molecular structure and activity (Quantitative Structure-Activity Relationship, or QSAR), new derivatives can be designed and prioritized for synthesis.

For 7-Cyclopropyl-1,4-oxazepane, a predictive model could be developed to explore how further substitutions on the ring would affect a property of interest, such as binding affinity to a biological target. This process involves:

Generating a Library : Creating a virtual library of derivatives of 7-Cyclopropyl-1,4-oxazepane with various substituents.

Calculating Descriptors : Using computational methods to calculate a range of molecular descriptors for each derivative. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Building the Model : Using statistical methods to build a mathematical model that correlates the calculated descriptors with experimentally determined activity for a small set of "training" compounds.

Prediction : Applying the validated model to the virtual library to predict the activity of unsynthesized compounds, allowing researchers to focus on the most promising candidates.

Such computer-aided design approaches have been successfully applied to other 1,4-oxazepine-based scaffolds to discover new potential therapeutic agents. acs.org

Table 3: Examples of Molecular Descriptors for a QSAR Model of 7-Cyclopropyl-1,4-oxazepane Derivatives

| Descriptor Class | Specific Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability. |

| Dipole Moment | Polarity and solubility. | |

| Steric / Topological | Molecular Weight | Size of the molecule. |

| Molecular Surface Area | Interaction potential with a receptor. | |

| Number of Rotatable Bonds | Molecular flexibility. | |

| Lipophilic | Calculated logP (ClogP) | Membrane permeability and distribution. |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 7-Cyclopropyl-1,4-oxazepane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as the three-dimensional arrangement of atoms, can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the oxazepane ring. The protons on the cyclopropyl ring (H-8, H-9, H-10) would appear in the characteristic upfield region, typically between 0.2 and 1.0 ppm, due to the ring strain and magnetic anisotropy of the cyclopropane (B1198618) ring. The methine proton (H-7) attached to both the cyclopropyl and oxazepane rings would be shifted downfield. Protons on carbons adjacent to the oxygen atom (H-5, H-6) are deshielded and would likely resonate between 3.5 and 4.5 ppm. pressbooks.pub Conversely, protons adjacent to the nitrogen atom (H-2, H-3) would appear at approximately 2.5 to 3.5 ppm. The N-H proton signal would be a broad singlet, its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For 7-Cyclopropyl-1,4-oxazepane, eight distinct carbon signals are predicted. The carbons of the cyclopropyl group would be found at high field (approx. 5-20 ppm). The carbons of the oxazepane ring would be shifted downfield, with those bonded to oxygen (C-5, C-6) appearing in the 60-80 ppm range and those bonded to nitrogen (C-2, C-3) resonating between 45-60 ppm. nih.govacs.org The C-7 carbon, substituted with the cyclopropyl group, would also be in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Cyclopropyl-1,4-oxazepane

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | ~2.8 - 3.2 | m | ~45 - 55 |

| 3 | ~2.7 - 3.1 | m | ~48 - 58 |

| 5 | ~3.6 - 4.0 | m | ~65 - 75 |

| 6 | ~3.7 - 4.1 | m | ~68 - 78 |

| 7 | ~1.5 - 2.0 | m | ~35 - 45 |

| 8 | ~0.8 - 1.2 | m | ~10 - 20 |

| 9, 10 | ~0.2 - 0.6 | m | ~5 - 15 |

| N-H | Variable (broad) | s (br) | - |

Note: Predicted values are based on typical chemical shifts for similar structural fragments. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ias.ac.in For 7-Cyclopropyl-1,4-oxazepane, COSY would show correlations between adjacent protons within the oxazepane ring (e.g., H-2 with H-3, H-5 with H-6) and within the cyclopropyl group. It would also crucially show a cross-peak between the methine proton H-7 and the adjacent protons on the cyclopropyl ring (H-8) and the oxazepane ring (H-6), confirming the connectivity at this position. rsc.orgresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom based on the already-assigned proton signals. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This is particularly useful for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation between the cyclopropyl protons (H-9, H-10) and the C-7 carbon of the oxazepane ring, providing unequivocal evidence of the cyclopropyl group's location. rsc.orgacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY is essential for determining the stereochemistry of the molecule, such as the relative orientation of the cyclopropyl group. For example, observing a NOE correlation between the H-7 proton and specific protons on one face of the oxazepane ring would establish its spatial proximity and thus the stereochemical configuration at the C-7 position. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 7-Cyclopropyl-1,4-oxazepane (molecular formula C₈H₁₅NO), the exact monoisotopic mass is calculated to be 141.1154 Da.

High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS/MS would be dictated by the presence of the secondary amine, the ether linkage, and the cyclopropyl ring. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and ethers. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms would be expected. For instance, alpha-cleavage next to the nitrogen could lead to the loss of an ethyl group from the C2-C3 position, while cleavage next to the oxygen could result in ring opening.

Loss of the Cyclopropyl Group: The bond connecting the cyclopropyl group to the oxazepane ring (C7-C8) could cleave, leading to the loss of a cyclopropyl radical (•C₃H₅, 41 Da), resulting in a fragment ion at m/z 100.

Ring Opening and Fission: The seven-membered ring can undergo cleavage at various points, often initiated by the charge localized on the nitrogen or oxygen atom, leading to a series of smaller fragment ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for 7-Cyclopropyl-1,4-oxazepane

| m/z (Predicted) | Possible Ion Structure/Origin |

|---|---|

| 142.1227 | [M+H]⁺ (Protonated Molecular Ion) |

| 141.1154 | [M]⁺ (Molecular Ion) |

| 126.0919 | [M-CH₃]⁺ (Loss of a methyl radical) |

| 112.0762 | [M-C₂H₅]⁺ (Loss of an ethyl radical via alpha-cleavage) |

| 100.0762 | [M-C₃H₅]⁺ (Loss of cyclopropyl radical) |

| 84.0813 | Fragment from ring cleavage |

| 70.0657 | Fragment from ring cleavage |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in a molecule.

Infrared (IR) Spectroscopy detects molecular vibrations that result in a change in the dipole moment. The IR spectrum for 7-Cyclopropyl-1,4-oxazepane would be expected to show several characteristic absorption bands:

A moderate, sharp band around 3300–3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. orgchemboulder.com

Strong C-H stretching absorptions between 2850 and 2960 cm⁻¹ for the methylene (B1212753) groups of the oxazepane ring.

A distinct C-H stretching absorption slightly above 3000 cm⁻¹ (approx. 3000–3100 cm⁻¹), which is characteristic of the C-H bonds on a cyclopropane ring. wiley.com

A strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, attributed to the C-O-C asymmetric stretching of the ether linkage. pressbooks.pub

An N-H bending vibration may be visible around 1550-1650 cm⁻¹.

A C-N stretching vibration would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy is complementary to IR, detecting vibrations that cause a change in the polarizability of the molecule. libretexts.org It is particularly sensitive to non-polar bonds. For 7-Cyclopropyl-1,4-oxazepane, Raman spectroscopy would be effective in identifying:

The symmetric vibrations of the C-C bonds within the cyclopropyl ring and the oxazepane backbone.

The C-H stretching modes, which are also Raman active.

The C-O-C and C-N stretching vibrations. Since water is a very weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous media. ondavia.com

Table 3: Predicted Vibrational Spectroscopy Frequencies for 7-Cyclopropyl-1,4-oxazepane

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| ~3300 - 3350 | N-H Stretch | IR | Medium, Sharp |

| ~3000 - 3100 | C-H Stretch (Cyclopropyl) | IR, Raman | Medium |

| ~2850 - 2960 | C-H Stretch (Aliphatic) | IR, Raman | Strong |

| ~1550 - 1650 | N-H Bend | IR | Variable |

| ~1050 - 1150 | C-O-C Stretch | IR | Strong |

| ~1020 - 1250 | C-N Stretch | IR, Raman | Medium-Weak |

Synthetic Utility and Applications As a Chemical Scaffold

Strategic Building Block in Complex Molecule Synthesis

The 7-Cyclopropyl-1,4-oxazepane moiety serves as a strategic building block in the synthesis of more complex molecular architectures. The inherent structural features of this compound, including the sp³-rich framework and the presence of both nitrogen and oxygen heteroatoms, provide multiple points for chemical modification and elaboration.

The cyclopropyl (B3062369) group, in particular, imparts several desirable properties. Its rigid nature can help to lock the conformation of the seven-membered ring, which can be advantageous in designing molecules with specific spatial arrangements for optimal interaction with biological targets. researchgate.netunl.pt Furthermore, the cyclopropyl ring is known to enhance metabolic stability and can act as a bioisostere for other chemical groups, influencing the pharmacokinetic and pharmacodynamic profiles of a parent molecule. researchgate.net

Synthetic strategies to access more complex molecules often involve the functionalization of the nitrogen atom of the 1,4-oxazepane (B1358080) ring. This can be achieved through various reactions such as acylation, alkylation, and arylation, allowing for the introduction of a wide range of substituents. Additionally, the chiral centers that can be present on the oxazepane ring, including at the 7-position, offer opportunities for stereoselective synthesis, a critical aspect in the development of modern therapeutics. rsc.orgrsc.orgnih.gov

Key Synthetic Transformations Utilizing the 7-Cyclopropyl-1,4-oxazepane Scaffold:

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| N-Alkylation | Alkyl halides, base | Introduction of alkyl substituents on the nitrogen atom | rsc.org |

| N-Acylation | Acyl chlorides, anhydrides | Formation of amides | nih.gov |

| Reductive Amination | Aldehydes/ketones, reducing agent | Functionalization of the secondary amine | nih.gov |

| Cross-Coupling Reactions | Aryl halides, palladium catalyst | Introduction of aryl or heteroaryl groups | nih.gov |

Design and Synthesis of Compound Libraries Based on the 1,4-Oxazepane Core

The 1,4-oxazepane core, and specifically its 7-cyclopropyl derivative, is an attractive scaffold for the design and synthesis of compound libraries for high-throughput screening. birmingham.ac.uk The three-dimensional character of the 7-Cyclopropyl-1,4-oxazepane scaffold provides access to a region of chemical space that is often underexplored by more traditional, flatter aromatic structures. birmingham.ac.uk

The creation of a compound library based on this scaffold typically involves a combinatorial approach, where a variety of building blocks are systematically attached to the core structure. The secondary amine of the 1,4-oxazepane ring is a common point of diversification. By reacting the scaffold with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, and other electrophilic reagents, a large and structurally diverse library of compounds can be generated.

Example of a Combinatorial Synthesis Approach:

| Scaffold | Building Block (R-X) | Reaction | Library Product |

| 7-Cyclopropyl-1,4-oxazepane | Carboxylic Acids (R-COOH) | Amide Coupling | 4-Acyl-7-cyclopropyl-1,4-oxazepanes |

| 7-Cyclopropyl-1,4-oxazepane | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide Formation | 4-Sulfonyl-7-cyclopropyl-1,4-oxazepanes |

| 7-Cyclopropyl-1,4-oxazepane | Isocyanates (R-NCO) | Urea Formation | 4-Carbamoyl-7-cyclopropyl-1,4-oxazepanes |

The resulting compound libraries can then be screened against a wide range of biological targets to identify novel hit compounds for drug discovery programs. The unique conformational properties conferred by the 7-cyclopropyl group can lead to the discovery of compounds with novel modes of action and improved selectivity.

Development of Chemical Probes and Tools for Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 7-Cyclopropyl-1,4-oxazepane scaffold can be utilized in the development of such probes. The incorporation of the cyclopropyl group can enhance the binding affinity and selectivity of a molecule for its target protein. unl.pt

Furthermore, the 1,4-oxazepane ring system can be derivatized with various reporter groups, such as fluorescent dyes, biotin tags, or photoaffinity labels, to create chemical probes for a range of applications. For example, a fluorescently labeled derivative of 7-Cyclopropyl-1,4-oxazepane could be used to visualize the localization of a target protein within a cell.

The development of such probes often involves a modular synthesis where the 7-Cyclopropyl-1,4-oxazepane core is first synthesized and then coupled to a linker and a reporter group. The choice of linker and reporter group can be tailored to the specific application.

Potential Applications of 7-Cyclopropyl-1,4-oxazepane-Based Chemical Probes:

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays |

| Affinity-Based Probe | Biotin | Protein pull-down experiments, target identification |

| Photoaffinity Probe | Benzophenone, Aryl azide | Covalent labeling of target proteins |

The unique structural and conformational properties of 7-Cyclopropyl-1,4-oxazepane make it a valuable and versatile scaffold in modern chemical research, with significant potential for the discovery and development of new therapeutics and research tools.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Efficient Synthesis

The development of efficient synthetic routes to 1,4-oxazepanes is heavily reliant on advancements in catalysis. Researchers are moving beyond traditional methods to explore novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,4-oxazepanes. rsc.org For instance, a gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes has been developed to afford functionalized oxazepanes. rsc.org This method demonstrates how extending the carbon chain length of the starting material can facilitate the formation of the seven-membered oxazepane ring through a carbene-mediated process. rsc.org Another study details the synthesis of optically active 1,4-oxazepan-7-ones using a combination of Ph₃PAuCl and Cu(OTf)₂ as catalysts, proceeding through a smooth 7-exo-dig cyclization. acs.org

Copper catalysis is also prominent in the synthesis of related dibenzo[b,f] Current time information in Vanderburgh County, US.arkat-usa.orgoxazepine structures, often employed in one-pot protocols for constructing the fused ring system. researchgate.netresearchgate.net These methods provide a guide for developing new catalytic approaches for related saturated systems like 7-Cyclopropyl-1,4-oxazepane. Furthermore, visible-light-induced photocatalysis represents a transition metal-free approach, as demonstrated in the cross-dehydrogenative coupling of dibenzo[b,f] Current time information in Vanderburgh County, US.arkat-usa.orgoxazepanes using rhodamine B as an organic photocatalyst. rsc.org This highlights a greener and more efficient synthetic strategy under ambient conditions. rsc.org

The table below summarizes key findings in the catalytic synthesis of 1,4-oxazepane (B1358080) and related structures.

| Catalyst System | Substrate Type | Product | Key Advantages | Reference |

| Gold(I) / (IPr)AuCl/AgOTf | Alcohol/Amine tethered-vinylidenecyclopropanes | Functionalized Morpholines, Piperazines, and Oxazepanes | Broad scope, excellent functional group tolerance, mild conditions. | rsc.org |

| Ph₃PAuCl / Cu(OTf)₂ | Chiral β-(N-propargylic)amino-α-methylene carboxylic acid esters | Optically active 1,4-Oxazepan-7-ones | Smooth 7-exo-dig cyclization, good yields. | acs.org |

| Copper Catalysis | Substituted 2-aminophenols and 2-halobenzaldehydes | Dibenzo[b,f] Current time information in Vanderburgh County, US.arkat-usa.orgoxazepines | Highly efficient one-pot synthesis. | researchgate.net |

| Rhodamine B (Photocatalyst) | Dibenzo[b,f] Current time information in Vanderburgh County, US.arkat-usa.orgoxazepanes and diaryl phosphine (B1218219) oxides | Heptameric cyclic imine phosphate (B84403) derivatives | Transition metal-free, green synthesis, ambient conditions. | rsc.org |

| ZnCl₂ | N-propargylic β-enaminones | 2-methylene-2,3-dihydro-1,4-oxazepines | Efficient 7-exo-dig cyclization, good to high yields. | researchgate.net |

Sustainable and Green Chemistry Approaches to 1,4-Oxazepane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. ijnc.ir The focus is on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. ijnc.ir

One key strategy is the use of environmentally benign solvents, with water being an ideal choice. An eco-friendly Mannich-type condensation-cyclization reaction for synthesizing dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been successfully performed in water at ambient temperature. nih.gov Such methodologies could be adapted for 1,4-oxazepane synthesis. Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green approach, offering advantages like the use of non-corrosive reagents and enhanced reaction rates. rasayanjournal.co.in For example, the synthesis of amidochloroalkylnaphthols, which can be cyclized to oxazepinones, has been achieved under solvent-free conditions using a reusable heterogeneous catalyst (SiO₂–ZnCl₂). researchgate.net

Flow Chemistry Applications for Scalable Production

Bridging the gap between laboratory-scale synthesis and industrial-scale production is a significant challenge in chemical manufacturing. nih.gov Flow chemistry, or continuous flow processing, has emerged as a transformative technology to address this challenge, offering enhanced safety, scalability, and process control compared to traditional batch methods. wuxiapptec.comteknoscienze.com

The application of flow chemistry to the synthesis of heterocyclic compounds, including oxazepanes, is a rapidly growing area of research. A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted morpholines and oxazepanes has been successfully adapted to a continuous flow system. acs.orgorganic-chemistry.orgethz.chnih.gov This approach, utilizing an inexpensive organic photocatalyst and a Lewis acid additive, not only facilitates the reaction but also allows for convenient and reproducible scale-up. ethz.ch The use of homemade photo-flow reactors has been shown to reduce reaction times and improve yields for these types of transformations. ethz.ch

Key advantages of using flow chemistry for 1,4-oxazepane synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing risks associated with highly exothermic or hazardous reactions. wuxiapptec.comteknoscienze.com

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to cleaner reactions and higher yields. wuxiapptec.com

Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for efficient mixing and heat exchange, which is crucial for fast and exothermic reactions. wuxiapptec.com

Scalability: Scaling up production in a flow system often involves running the process for a longer duration or using parallel reactor lines, which is more straightforward than redesigning large-scale batch reactors. nih.gov

The integration of flow chemistry is crucial for the efficient and safe large-scale production of 7-Cyclopropyl-1,4-oxazepane and other valuable pharmaceutical intermediates. nih.govamt.uk

Integrated Computational and Experimental Approaches for Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules and reaction pathways. nih.govnih.gov This integrated approach allows for the rational design of synthetic targets and the optimization of reaction conditions, saving significant time and resources compared to traditional trial-and-error methods. frontiersin.org

In the context of 1,4-oxazepane synthesis, computational tools can be applied in several ways:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the role of catalysts. This insight helps in optimizing reaction conditions to favor the desired product. bohrium.com For example, computational studies have been used to understand the structural and electronic properties of newly synthesized diazepine (B8756704) and oxazepine derivatives. bohrium.com

Virtual Screening: Large virtual libraries of potential 1,4-oxazepane derivatives can be screened in silico to predict their properties and potential biological activity. frontiersin.org This helps prioritize which compounds to synthesize, focusing experimental efforts on the most promising candidates.

Reaction Prediction: As artificial intelligence and machine learning models become more sophisticated, they can be trained to predict the outcomes of chemical reactions, suggest optimal starting materials, and even propose novel synthetic routes that might not be intuitive to a human chemist. ijnc.irnih.gov

Q & A

Q. What are the optimal synthetic routes for 7-cyclopropyl-1,4-oxazepane, and how can reaction conditions be optimized for improved yield?

The synthesis of 7-cyclopropyl-1,4-oxazepane typically involves cyclization of pre-functionalized precursors under controlled conditions. Key parameters include temperature (e.g., 80–120°C), solvent polarity (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., Lewis acids or transition-metal catalysts). For example, cyclopropylamine derivatives can undergo ring-closing reactions with electrophilic partners to form the oxazepane core . Optimization strategies should prioritize monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents, and employing inert atmospheres to suppress side reactions. Yield improvements (>50%) have been reported using iterative microwave-assisted synthesis to reduce reaction times .

Q. How can researchers validate the structural integrity of 7-cyclopropyl-1,4-oxazepane derivatives using spectroscopic methods?

Structural validation requires a multi-technique approach:

- NMR : Compare and NMR spectra with literature data (e.g., δ 1.2–1.5 ppm for cyclopropyl protons, δ 3.5–4.0 ppm for oxazepane oxygen-linked methylene groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 177.67 for the hydrochloride salt) .

- IR : Identify characteristic absorptions (e.g., N–H stretches at ~3300 cm, C–O–C stretches at 1100–1250 cm) .

Cross-referencing with published datasets from peer-reviewed syntheses is critical to avoid misassignment .

Q. What computational tools are recommended for predicting the reactivity of 7-cyclopropyl-1,4-oxazepane in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclopropane ring-opening or nucleophilic substitutions. Software like Gaussian or ORCA provides insights into steric and electronic effects influencing regioselectivity . Pairing computational predictions with experimental validation (e.g., kinetic studies) reduces trial-and-error in reaction design.

Advanced Research Questions

Q. How can enantioselective synthesis of 7-cyclopropyl-1,4-oxazepane be achieved, and what chiral catalysts are effective?

Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids have been used to induce >90% enantiomeric excess (ee) in similar oxazepane systems . Key steps include:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers.

- Dynamic kinetic resolution : Employ palladium-catalyzed asymmetric allylic amination to control stereochemistry during cyclopropane functionalization .

Reported challenges include catalyst deactivation by polar solvents, necessitating solvent screening (e.g., toluene/hexane mixtures) .

Q. What strategies mitigate metabolic instability in 7-cyclopropyl-1,4-oxazepane derivatives for pharmacological applications?

Metabolic stability can be enhanced via:

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to oxidative degradation.

- Isotopic labeling : Replace metabolically labile hydrogens with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask reactive amines with acetyl or carbamate groups to improve bioavailability .

In vitro assays (e.g., liver microsome stability tests) are essential for iterative optimization .

Q. How do researchers resolve contradictions in biological activity data for 7-cyclopropyl-1,4-oxazepane analogs?

Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:

- Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and biological replicates (n ≥ 3).

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves to confirm concentration-dependent effects .

- Purity verification : Use LC-MS to ensure >95% purity, as trace impurities (e.g., unreacted cyclopropylamine) may skew results .

Q. What methodologies are recommended for studying the environmental fate of 7-cyclopropyl-1,4-oxazepane in ecotoxicological research?

Follow EPA guidelines for environmental hazard assessment :

- Fate studies : Conduct hydrolysis (pH 5–9), photolysis (UV-Vis exposure), and soil adsorption (OECD 106) tests.

- Ecotoxicity assays : Use Daphnia magna (48-hr LC) and Vibrio fischeri (Microtox®) for acute toxicity screening.

- QSAR modeling : Predict biodegradability using EPI Suite or TEST software to prioritize high-risk analogs for further testing .

Data Presentation and Analysis Guidelines

Table 1: Key Physicochemical Properties of 7-Cyclopropyl-1,4-oxazepane Hydrochloride

Figure 1: Proposed Metabolic Pathways of 7-Cyclopropyl-1,4-oxazepane

[Include a schematic of CYP450-mediated oxidation and glucuronidation pathways, citing liver microsome data from [1]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.